molecular formula C29H23N5O3S B2440927 N-(4-cyanophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1794943-70-6

N-(4-cyanophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No. B2440927
CAS RN: 1794943-70-6
M. Wt: 521.6
InChI Key: DHFWJDFJLRFUEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-cyanophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C29H23N5O3S and its molecular weight is 521.6. The purity is usually 95%.
BenchChem offers high-quality N-(4-cyanophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-cyanophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Potential and Chemical Synthesis

Pharmacological and Chemical Evaluations : Studies have demonstrated the computational and pharmacological potential of novel derivatives of heterocyclic compounds, including 1,3,4-oxadiazole and pyrazole variants. These compounds have been investigated for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For example, specific derivatives have shown moderate inhibitory effects across various assays, binding affinity towards cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which correlates to their analgesic and anti-inflammatory effects, and antioxidant potential with certain EC50 values. Such evaluations underline the utility of these compounds in designing new therapeutic agents (Faheem, 2018).

Antimicrobial Applications : The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety has been aimed at creating antimicrobial agents. These compounds have undergone evaluations for their antibacterial and antifungal activities, displaying promising results against various microbial strains. This underscores the importance of such derivatives in developing new antimicrobials to combat resistant strains (Darwish et al., 2014).

Antitumor Activity : Novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been synthesized and evaluated for their antitumor activities. Many of these compounds displayed potent anticancer activity, comparable to that of known chemotherapeutic agents, on various human cancer cell lines. This highlights the potential of heterocyclic compounds in cancer research, offering pathways for the development of new anticancer drugs (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

N-(4-cyanophenyl)-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N5O3S/c1-37-23-9-5-6-20(14-23)17-34-28(36)27-26(24(16-31-27)21-7-3-2-4-8-21)33-29(34)38-18-25(35)32-22-12-10-19(15-30)11-13-22/h2-14,16,31H,17-18H2,1H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFWJDFJLRFUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=C(C=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyanophenyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

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